molecular formula C28H36IOP B14491748 (10-Hydroxydecyl)(triphenyl)phosphanium iodide CAS No. 64417-11-4

(10-Hydroxydecyl)(triphenyl)phosphanium iodide

Cat. No.: B14491748
CAS No.: 64417-11-4
M. Wt: 546.5 g/mol
InChI Key: SPKNDRMYDNDEEB-UHFFFAOYSA-M
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Description

(10-Hydroxydecyl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C28H36OP+I-. It is a member of the phosphonium salts family, which are known for their wide range of applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a phosphonium ion with a long hydroxyalkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with 10-bromodecanol in the presence of a base to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

On an industrial scale, the production of (10-Hydroxydecyl)(triphenyl)phosphanium iodide can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

(10-Hydroxydecyl)(triphenyl)phosphanium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 10-oxodecyl(triphenyl)phosphanium iodide, while substitution reactions can produce a variety of phosphonium salts with different substituents .

Mechanism of Action

The mechanism of action of (10-Hydroxydecyl)(triphenyl)phosphanium iodide involves its ability to interact with cellular membranes and accumulate in specific cellular compartments, such as mitochondria. The long hydroxydecyl chain allows the compound to penetrate lipid bilayers, while the phosphonium ion facilitates its accumulation in negatively charged environments like the mitochondrial matrix . This targeting ability makes it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.

    (10-Hydroxydecyl)triphenylphosphonium chloride: Similar to the iodide variant but with different solubility and reactivity properties.

    Methoxymethyltriphenylphosphonium iodide: Used in similar applications but with a shorter alkyl chain.

Uniqueness

(10-Hydroxydecyl)(triphenyl)phosphanium iodide is unique due to its combination of a long hydroxyalkyl chain and a phosphonium ion, which provides it with distinct chemical and biological properties. Its ability to target mitochondria and its versatility in chemical reactions make it a valuable compound in various fields of research and industry .

Properties

CAS No.

64417-11-4

Molecular Formula

C28H36IOP

Molecular Weight

546.5 g/mol

IUPAC Name

10-hydroxydecyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C28H36OP.HI/c29-24-16-5-3-1-2-4-6-17-25-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23,29H,1-6,16-17,24-25H2;1H/q+1;/p-1

InChI Key

SPKNDRMYDNDEEB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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